molecular formula C15H13ClN2O4S B2522605 1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole CAS No. 745036-81-1

1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole

Cat. No. B2522605
CAS RN: 745036-81-1
M. Wt: 352.79
InChI Key: PBDQSXXBLRLPIK-UHFFFAOYSA-N
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Description

The compound “1-(4-chloro-3-nitrobenzenesulfonyl)piperidine” has a CAS Number of 53162-43-9 and a molecular weight of 304.75 . Another related compound, “1-(4-chloro-3-nitrobenzenesulfonyl)pyrrolidine”, has a molecular weight of 290.73 .


Molecular Structure Analysis

The InChI code for “1-(4-chloro-3-nitrobenzenesulfonyl)piperidine” is 1S/C11H13ClN2O4S/c12-10-5-4-9 (8-11 (10)14 (15)16)19 (17,18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 . For “1-(4-chloro-3-nitrobenzenesulfonyl)pyrrolidine”, the InChI code is 1S/C10H11ClN2O4S/c11-9-4-3-8 (7-10 (9)13 (14)15)18 (16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

The compound “1-(4-chloro-3-nitrobenzenesulfonyl)piperidine” is a powder stored at room temperature . “1-(4-chloro-3-nitrobenzenesulfonyl)pyrrolidine” is a solid .

Mechanism of Action

A compound named “[1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol” has been used as a bioactive agent for inhibiting tumor growth and angiogenesis via mitogen-activated protein kinase (MAPK) and NF-κB blocking .

Safety and Hazards

The compound “1-(4-chloro-3-nitrobenzenesulfonyl)piperidine” has several hazard statements including H302, H312, H315, H319, H332, H335 . The compound “4-Chloro-3-nitrobenzenesulfonyl Chloride” is corrosive to metals and causes severe skin burns and eye damage .

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-2-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-10-8-11-4-2-3-5-14(11)17(10)23(21,22)12-6-7-13(16)15(9-12)18(19)20/h2-7,9-10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDQSXXBLRLPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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